Cas no 87546-18-7 (Flumiclorac-pentyl)

Flumiclorac-pentyl structure
Flumiclorac-pentyl structure
Nome do Produto:Flumiclorac-pentyl
N.o CAS:87546-18-7
MF:C21H23ClFNO5
MW:423.86242890358
CID:838474

Flumiclorac-pentyl Propriedades químicas e físicas

Nomes e Identificadores

    • Flumiclorac-pentyl
    • SUMIVERDE
    • RESOURCE
    • flumiclorac-pentyl (bsi,pa iso,ansi)
    • PENTYL2-CHLORO-4-FLUORO-5-(3,4,5,6-TETRAHYDROPHTHALIMIDO)PHENOXYACETATE
    • PENTYL2-CHLORO-4-FLUORO-5-(3,4,5,6-TETRAHYDROPHTHALIMIDO).
    • pentyl-[2-chloro-5-(cyclohex-1-ene-1,2-dicarboxamido)-4-fluorophenoxy] acetate
    • S 23031
    • Flumiclorac-pentyl Solution
    • pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate
    • pentyl [2-chloro-5-(1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)-4-fluorophenoxy]acetate
    • pentyl [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluororophenoxy]acetate
    • pentyl 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate
    • S 2303
    • V 23031
    • 2-[2-Chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester
    • Acetic acid, [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-, pentyl ester (9CI)
    • Flumiclorac pentyl ester
    • Inchi: 1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3
    • Chave InChI: IRECWLYBCAZIJM-UHFFFAOYSA-N
    • SMILES: O=C(COC1C(Cl)=CC(F)=C(N2C(=O)C3CCCCC=3C2=O)C=1)OCCCCC

Propriedades Computadas

  • Massa Exacta: 423.12500
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 654
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 4.8

Propriedades Experimentais

  • Cor/Forma: The pure product is a white powdery solid
  • Densidade: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 90-91 ºC
  • Solubilidade: Insuluble (5.9E-5 g/L) (25 ºC),
  • PSA: 72.91000
  • LogP: 4.40010

Flumiclorac-pentyl Informações de segurança

  • Toxicidade:LD50 in rats (mg/kg): >5000 orally; >2000 dermally (Kamoshita)

Flumiclorac-pentyl Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
F500475-50mg
Flumiclorac-pentyl
87546-18-7
50mg
$207.00 2023-05-18
TRC
F500475-250mg
Flumiclorac-pentyl
87546-18-7
250mg
$856.00 2023-05-18
TRC
F500475-500mg
Flumiclorac-pentyl
87546-18-7
500mg
$1642.00 2023-05-18
TRC
F500475-1g
Flumiclorac-pentyl
87546-18-7
1g
$ 3000.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F24020-100mg
Flumiclorac-pentyl
87546-18-7
100mg
¥1258.0 2023-09-07
A2B Chem LLC
AH82325-100mg
FLUMICLORAC-PENTYL
87546-18-7
100mg
$413.00 2024-04-19
TRC
F500475-10mg
Flumiclorac-pentyl
87546-18-7
10mg
$110.00 2023-05-18
TRC
F500475-100mg
Flumiclorac-pentyl
87546-18-7
100mg
$460.00 2023-05-18
A2B Chem LLC
AH82325-10mg
FLUMICLORAC-PENTYL
87546-18-7
10mg
$86.00 2024-04-19

Flumiclorac-pentyl Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuryl chloride
Referência
3-Amino-4-fluorophenol
, Japan, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Acetic acid ,  Iron Solvents: Water
4.1 Reagents: Propionic acid ,  Piperidine Solvents: Toluene
Referência
Synthesis of herbicide flumiclorac-pentyl
Wu, Hao; et al, Nongyao, 2000, 39(11),

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt → 0 °C; 5 - 6 h; 0.9 MPa; 1 MPa, 50 °C
2.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Método de produção 5

Condições de reacção
Referência
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  6 - 8 °C
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 80 °C
2.2 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  6 - 80 °C
2.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  4 - 5 h, 80 °C
2.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
3.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 - 6 h, 1 MPa, 50 °C
5.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Método de produção 7

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ;  50 °C
1.2 Reagents: Fuming nitric acid ;  1 h, 50 °C; 50 °C → 75 °C; 3 h, 75 °C
2.1 Catalysts: Palladium ,  Carbon Solvents: Toluene ;  5 h, 1 MPa, rt
3.1 Reagents: Acetic acid Catalysts: Piperidine Solvents: Toluene ;  5 h, reflux
Referência
Study on new synthesis process of flumiclorac-pentyl
Tu, Mei-ling; et al, Zhejiang Gongye Daxue Xuebao, 2009, 37(2), 152-155

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 40 - 45 °C
1.2 1 h, 40 - 45 °C; 6 h, 40 - 45 °C; 45 °C → 20 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 h, 0.9 - 1.1 MPa, 50 - 55 °C
3.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  rt → reflux; 6 h, reflux
Referência
Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)
Zhang, Liyong; et al, Nongyao, 2007, 46(5), 307-309

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
1.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt → 0 °C; 5 - 6 h; 0.9 MPa; 1 MPa, 50 °C
3.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Método de produção 10

Condições de reacção
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Método de produção 11

Condições de reacção
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  6 - 8 °C
1.2 Reagents: Sodium hydroxide ,  Triphosgene Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 8 °C
1.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  rt; rt → 80 °C; 4 - 5 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
2.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt → 0 °C; 5 - 6 h; 0.9 MPa; 1 MPa, 50 °C
4.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Método de produção 12

Condições de reacção
Referência
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 - 6 h, 1 MPa, 50 °C
2.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Método de produção 14

Condições de reacção
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  3 - 4 h, 5 - 10 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  20 - 30 °C
1.3 Reagents: Phosgene Solvents: 1,2-Dichloroethane ;  3 h, 20 - 30 °C; 1 h, 20 - 30 °C
1.4 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, 40 - 60 °C; 60 °C → 80 °C; 3 h, 75 - 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 40 - 45 °C
2.2 1 h, 40 - 45 °C; 6 h, 40 - 45 °C; 45 °C → 20 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 h, 0.9 - 1.1 MPa, 50 - 55 °C
4.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  rt → reflux; 6 h, reflux
Referência
Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)
Zhang, Liyong; et al, Nongyao, 2007, 46(5), 307-309

Método de produção 15

Condições de reacção
Referência
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 80 °C
1.2 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  6 - 80 °C
1.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  4 - 5 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
2.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 - 6 h, 1 MPa, 50 °C
4.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Método de produção 17

Condições de reacção
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  rt → reflux; 6 h, reflux
Referência
Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)
Zhang, Liyong; et al, Nongyao, 2007, 46(5), 307-309

Método de produção 18

Condições de reacção
Referência
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Método de produção 19

Condições de reacção
1.1 Catalysts: Palladium ,  Carbon Solvents: Toluene ;  5 h, 1 MPa, rt
2.1 Reagents: Acetic acid Catalysts: Piperidine Solvents: Toluene ;  5 h, reflux
Referência
Study on new synthesis process of flumiclorac-pentyl
Tu, Mei-ling; et al, Zhejiang Gongye Daxue Xuebao, 2009, 37(2), 152-155

Método de produção 20

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 °C; 5 h, 80 °C
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane ;  50 °C
2.2 Reagents: Fuming nitric acid ;  1 h, 50 °C; 50 °C → 75 °C; 3 h, 75 °C
3.1 Catalysts: Palladium ,  Carbon Solvents: Toluene ;  5 h, 1 MPa, rt
4.1 Reagents: Acetic acid Catalysts: Piperidine Solvents: Toluene ;  5 h, reflux
Referência
Study on new synthesis process of flumiclorac-pentyl
Tu, Mei-ling; et al, Zhejiang Gongye Daxue Xuebao, 2009, 37(2), 152-155

Método de produção 21

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
1.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 - 6 h, 1 MPa, 50 °C
3.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Método de produção 22

Condições de reacção
1.1 Reagents: Chlorine
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Acetic acid ,  Iron Solvents: Water
5.1 Reagents: Propionic acid ,  Piperidine Solvents: Toluene
Referência
Synthesis of herbicide flumiclorac-pentyl
Wu, Hao; et al, Nongyao, 2000, 39(11),

Método de produção 23

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 -
3.1 -
4.1 -
5.1 -
Referência
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Flumiclorac-pentyl Raw materials

Flumiclorac-pentyl Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:87546-18-7)FLUMICLORAC-PENTYL
sfd13369
Pureza:99%
Quantidade:200kg
Preço ($):Inquérito